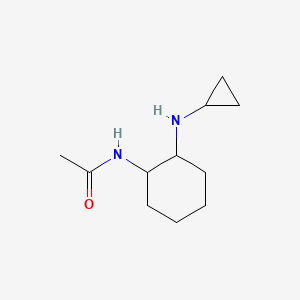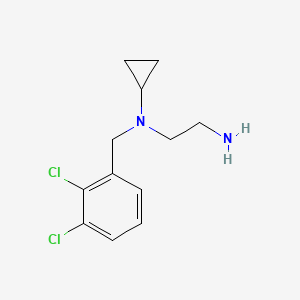
N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine
Vue d'ensemble
Description
N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine, also known as CPDCE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDCE belongs to the family of ethylenediamine derivatives and has a cyclopropyl group attached to one of the nitrogen atoms. The compound has shown promising results in various scientific studies, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The compound also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to possess anti-inflammatory and antioxidant properties. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine is its potent anticancer activity. The compound has shown promising results in various preclinical studies, making it an attractive candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo. The compound also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
For research include the development of novel formulations, identification of specific targets, and further preclinical and clinical studies.
Applications De Recherche Scientifique
N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine has been studied extensively for its potential therapeutic applications. One of the most significant areas of research is its anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by inducing apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N'-cyclopropyl-N'-[(2,3-dichlorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-3-1-2-9(12(11)14)8-16(7-6-15)10-4-5-10/h1-3,10H,4-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBRVYAYCAESDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166215 | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[(2,3-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353965-51-1 | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[(2,3-dichlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[(2,3-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B3234103.png)
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide](/img/structure/B3234109.png)

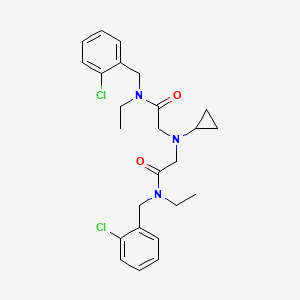
![3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234158.png)
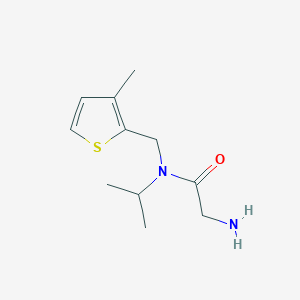
![2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol](/img/structure/B3234177.png)
![[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B3234179.png)
![[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3234190.png)

![1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone](/img/structure/B3234194.png)
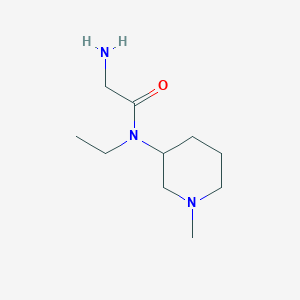
![[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B3234196.png)
